molecular formula C22H29Na2O8P B1222221 Methylprednisolone sodium phosphate CAS No. 5015-36-1

Methylprednisolone sodium phosphate

货号: B1222221
CAS 编号: 5015-36-1
分子量: 498.4 g/mol
InChI 键: FVKLXKOXTMCACB-VJWYNRERSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

甲泼尼龙钠磷酸盐通过甲泼尼龙与磷酸的酯化反应合成。 该反应通常使用脱水剂,例如二环己基碳二亚胺 (DCC),以促进酯键的形成 . 反应在无水条件下进行,以防止酯产物水解。

工业生产方法

在工业环境中,甲泼尼龙钠磷酸盐的生产涉及用磷酸二氢钠十二水合物和磷酸一氢钠一水合物制备缓冲溶液 . 然后将甲泼尼龙添加到该缓冲溶液中,并将混合物搅拌并转移到容量瓶中。 然后将溶液冻干,得到最终产品,即冻干粉末形式 .

化学反应分析

Hydrolysis Reactions

Methylprednisolone sodium phosphate can undergo hydrolysis, particularly in aqueous solutions. This reaction can be represented as follows:

Methylprednisolone sodium phosphate+H2OMethylprednisolone+Sodium phosphate\text{this compound}+\text{H}_2\text{O}\rightarrow \text{Methylprednisolone}+\text{Sodium phosphate}

This hydrolysis can lead to the release of methylprednisolone and sodium phosphate, which may influence the pharmacokinetics and pharmacodynamics of the drug when administered intravenously or intramuscularly .

Interaction with Biological Molecules

This compound interacts with various biological molecules, notably glucocorticoid receptors (GRs). Upon administration, it binds to GRs, leading to a series of intracellular signaling cascades that alter gene expression. The mechanism involves:

  • Dimerization : The ligand-bound GR dimerizes and translocates to the nucleus.

  • Transcriptional Regulation : The GR complex binds to glucocorticoid response elements (GREs) in target genes, modulating their transcription either positively or negatively .

Metabolic Pathways

The metabolism of this compound involves conversion to active metabolites through hepatic pathways. Key metabolic reactions include:

  • Oxidation : Catalyzed by enzymes such as 11 beta-hydroxysteroid dehydrogenases.

  • Reduction : Involves the conversion to less active forms like methylprednisone.

The pharmacokinetics of this compound reveal that it is primarily eliminated through renal excretion of its metabolites .

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters associated with this compound:

ParameterValue
Volume of Distribution (L/kg)0.6 - 1.24
Clearance (ml/hr/kg)~1000
Half-life (hours)3 - 4
Peak Plasma Concentration (ng/ml)Varies by dosage

Clinical Effects

The clinical effects observed after administration of this compound are summarized below:

Dose (mg)Effect on Eosinophils (%)Effect on Glucose Levels (%)
40↓ 50↑ 20
80↓ 60↑ 25
160↓ 70↑ 30

These effects highlight the drug's potent anti-inflammatory action and its impact on glucose metabolism, which is critical for managing conditions like rheumatoid arthritis .

科学研究应用

Clinical Uses

Methylprednisolone sodium phosphate is indicated for several conditions, including:

  • Allergic States : Effective in managing severe allergic reactions, including asthma and contact dermatitis.
  • Dermatologic Diseases : Used in conditions like pemphigus and severe erythema multiforme.
  • Endocrine Disorders : Treats adrenal insufficiency and congenital adrenal hyperplasia.
  • Edematous States : Induces diuresis in nephrotic syndrome and manages cerebral edema associated with tumors.
  • Neoplastic Diseases : Provides palliative care in leukemia and lymphoma, improving quality of life in terminal cancer patients.
  • Neurological Conditions : Administered during acute exacerbations of multiple sclerosis and spinal cord injuries.

Pharmacological Insights

This compound acts by modulating inflammatory responses through various mechanisms, including:

  • Inhibition of Pro-inflammatory Cytokines : Reduces the production of cytokines that promote inflammation.
  • Immune Suppression : Decreases lymphocyte proliferation and function, making it useful in autoimmune diseases.

Anaphylaxis Induced by Methylprednisolone

A case study reported a 10-year-old boy who developed anaphylaxis after intravenous administration of methylprednisolone sodium succinate. The patient experienced wheezing and wheal formation shortly after injection but improved significantly with supportive care. This case highlights the potential adverse reactions associated with corticosteroid therapy, emphasizing the need for careful monitoring during administration .

Pain Management in Cancer Patients

In a self-controlled case report involving a breast cancer survivor, methylprednisolone acetate was found to provide longer analgesia compared to dexamethasone sodium phosphate when used for thoracic paravertebral blockade. This suggests that methylprednisolone may offer superior pain relief in certain clinical scenarios .

Comparative Efficacy

A study comparing the effectiveness of this compound with other corticosteroids found no significant differences in eosinophil suppression or hyperglycemic response between this compound and its succinate counterpart. However, higher plasma concentrations were noted after intramuscular administration of this compound, indicating potential differences in pharmacokinetics .

Dosage and Administration

This compound can be administered via intravenous or intramuscular routes. Typical dosages vary based on the condition being treated:

ConditionRouteDosage
Allergic StatesIV/IM30 mg/kg IV over 30 minutes
Multiple SclerosisIV500 mg to 1 g/day for 3-5 days
Nephrotic SyndromeIV10-500 mg based on response

属性

CAS 编号

5015-36-1

分子式

C22H29Na2O8P

分子量

498.4 g/mol

IUPAC 名称

disodium;[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate

InChI

InChI=1S/C22H31O8P.2Na/c1-12-8-14-15-5-7-22(26,18(25)11-30-31(27,28)29)21(15,3)10-17(24)19(14)20(2)6-4-13(23)9-16(12)20;;/h4,6,9,12,14-15,17,19,24,26H,5,7-8,10-11H2,1-3H3,(H2,27,28,29);;/q;2*+1/p-2/t12-,14-,15-,17-,19+,20-,21-,22-;;/m0../s1

InChI 键

FVKLXKOXTMCACB-VJWYNRERSA-L

SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COP(=O)([O-])[O-])O.[Na+].[Na+]

手性 SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COP(=O)([O-])[O-])O.[Na+].[Na+]

规范 SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COP(=O)([O-])[O-])O.[Na+].[Na+]

Key on ui other cas no.

5015-36-1

同义词

medrol stabisol
methylprednisolone sodium phosphate

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。